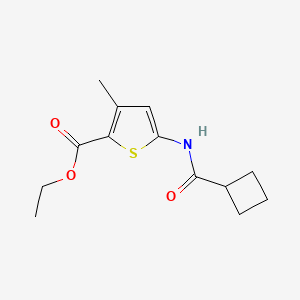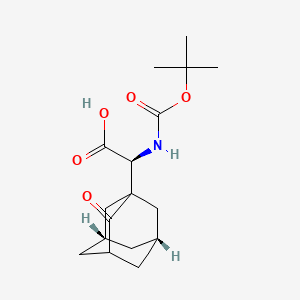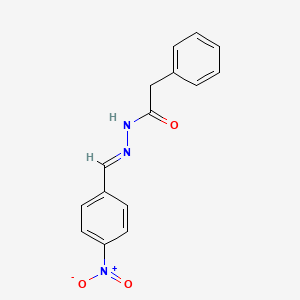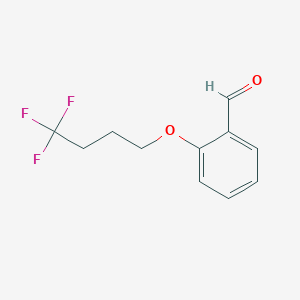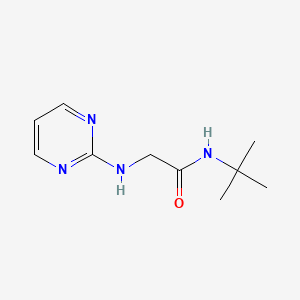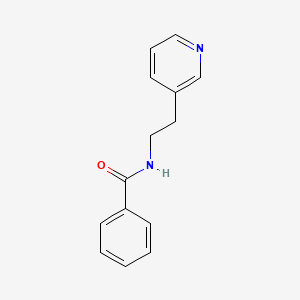
n-(2-(Pyridin-3-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Pyridin-3-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide moiety linked to a pyridine ring via an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
N-(2-(Pyridin-3-yl)ethyl)benzamide can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with trans-beta-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC. The reaction is typically carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% . Another method involves the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of metal-organic frameworks and other heterogeneous catalysts can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(2-(Pyridin-3-yl)ethyl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide or pyridine moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Iodine (I2) and TBHP in toluene.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in appropriate solvents, such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with I2 and TBHP can yield oxidized amides, while reduction with NaBH4 can produce reduced amide derivatives.
科学的研究の応用
N-(2-(Pyridin-3-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Industry: The compound is used in the development of new materials and catalysts.
作用機序
The mechanism of action of N-(2-(Pyridin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes . The compound’s molecular interactions and binding affinities with target proteins have been studied through docking studies, revealing its suitability for further development .
類似化合物との比較
N-(2-(Pyridin-3-yl)ethyl)benzamide can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)benzamide: This compound features a pyridine ring attached to the benzamide moiety at the 2-position, rather than the 3-position.
N-(Pyridin-4-yl)benzamide: Similar to this compound, but with the pyridine ring attached at the 4-position.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have been studied for their anti-tubercular activity and exhibit structural similarities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H14N2O |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
N-(2-pyridin-3-ylethyl)benzamide |
InChI |
InChI=1S/C14H14N2O/c17-14(13-6-2-1-3-7-13)16-10-8-12-5-4-9-15-11-12/h1-7,9,11H,8,10H2,(H,16,17) |
InChIキー |
RCTBDCAWSPWKAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


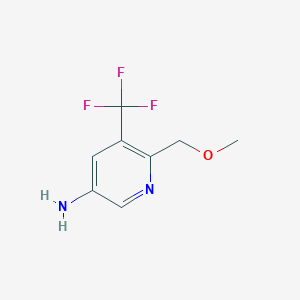

![5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14906098.png)
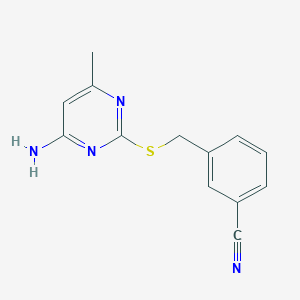

![(5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906120.png)
![3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14906132.png)


